N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzoxazole ring, a benzofuran ring, and a carbamothioyl group. Its unique chemical properties make it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent, and it is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may modulate receptor activity by binding to the receptor and altering its conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tiorantraniliprole: Another compound with a similar structure and insecticidal properties.
Indole Derivatives: Compounds with a benzoxazole ring that exhibit various biological activities.
Uniqueness
N-({2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide is unique due to its combination of a benzoxazole ring, a benzofuran ring, and a carbamothioyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[[2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-14(2)15-8-10-22-20(11-15)28-25(33-22)17-7-9-18(27)19(12-17)29-26(34)30-24(31)23-13-16-5-3-4-6-21(16)32-23/h3-14H,1-2H3,(H2,29,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNWLKLQHWFNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.